![molecular formula C11H10N2O2 B14413805 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 85986-92-1](/img/structure/B14413805.png)
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-aminobenzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the aminophenyl group.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- 4-[(4-Chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- 4-[(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Uniqueness
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to the presence of the aminophenyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
85986-92-1 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,12H2,1H3 |
InChI-Schlüssel |
KNMJZGRTDLTJGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC=C(C=C2)N)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


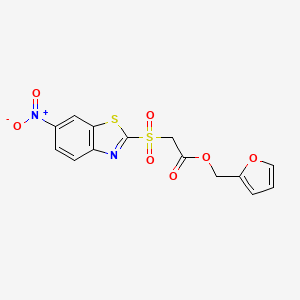
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)


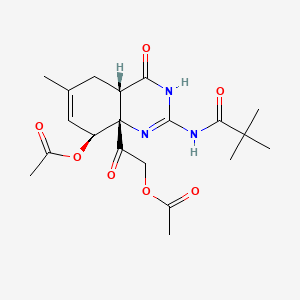
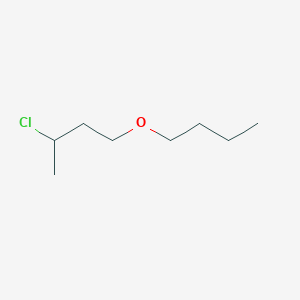
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
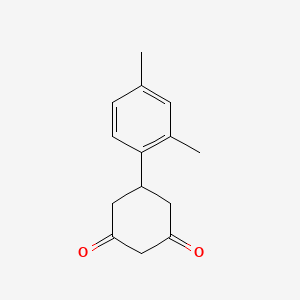
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
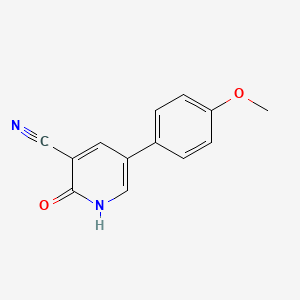
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
